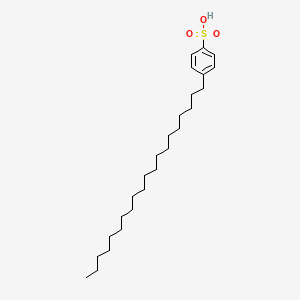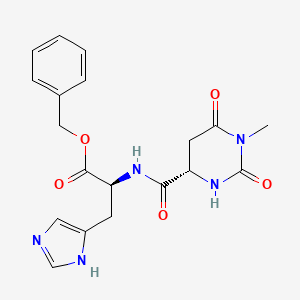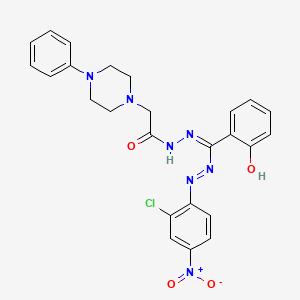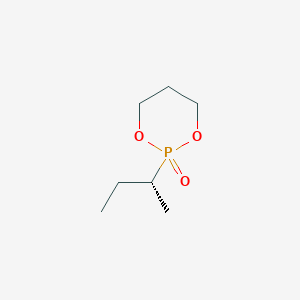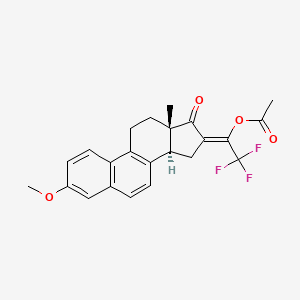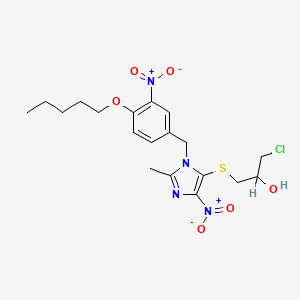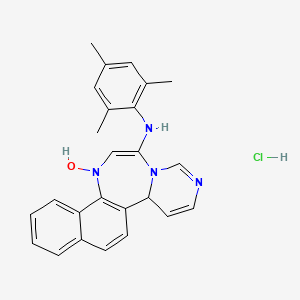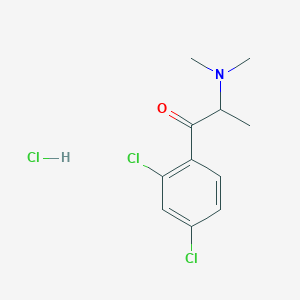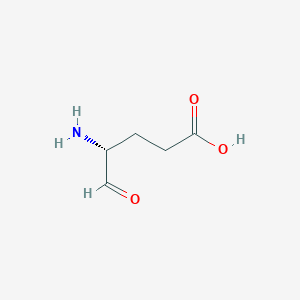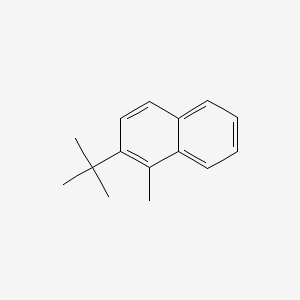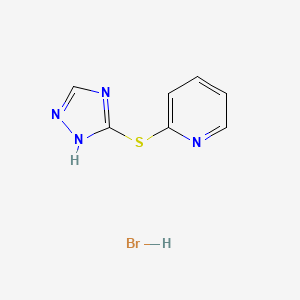![molecular formula C17H2F32O B12707349 Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene CAS No. 84029-60-7](/img/structure/B12707349.png)
Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene is a highly fluorinated compound with the molecular formula C17H2F32O. This compound is known for its unique chemical properties, including high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene typically involves the reaction of heptadecafluoro-1-nonanol with a suitable fluorinated alkylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process includes purification steps such as distillation and recrystallization to obtain the desired purity level .
Análisis De Reacciones Químicas
Types of Reactions
Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols.
Substitution: Fluorinated ethers and other substituted derivatives.
Aplicaciones Científicas De Investigación
Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and processes.
Biology: Employed in the study of biological membranes and as a component in fluorinated drug delivery systems.
Medicine: Investigated for its potential use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI).
Mecanismo De Acción
The mechanism of action of heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The fluorinated chains provide a low surface energy, which contributes to its water-repellent and non-stick properties. Additionally, the compound can form stable complexes with various biomolecules, enhancing its utility in biological and medical applications .
Comparación Con Compuestos Similares
Similar Compounds
Heptadecafluoro-1-nonanol: A precursor in the synthesis of heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene.
Perfluorooctanoic acid: Another fluorinated compound with similar chemical properties but different applications.
Perfluorodecalin: Used in similar applications but has a different molecular structure.
Uniqueness
This compound is unique due to its specific combination of fluorinated chains and ether linkage, providing exceptional chemical stability and low surface energy. This makes it particularly valuable in applications requiring high-performance materials with water-repellent and non-stick properties .
Propiedades
Número CAS |
84029-60-7 |
|---|---|
Fórmula molecular |
C17H2F32O |
Peso molecular |
830.14 g/mol |
Nombre IUPAC |
(E)-1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-1-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctoxy)non-1-ene |
InChI |
InChI=1S/C17H2F32O/c18-2(5(22,23)7(26,27)9(30,31)11(34,35)13(38,39)15(42,43)17(47,48)49)3(19)50-1-4(20,21)6(24,25)8(28,29)10(32,33)12(36,37)14(40,41)16(44,45)46/h1H2/b3-2- |
Clave InChI |
JQAUPWZJRFGGGG-IHWYPQMZSA-N |
SMILES isomérico |
C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O/C(=C(/C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)\F)/F |
SMILES canónico |
C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


